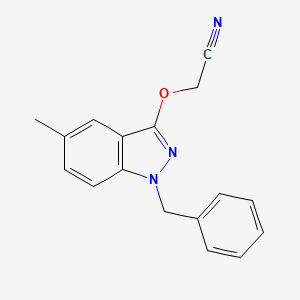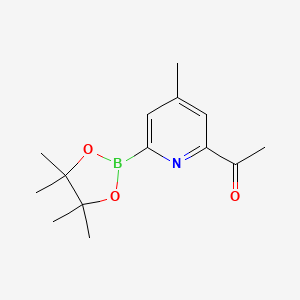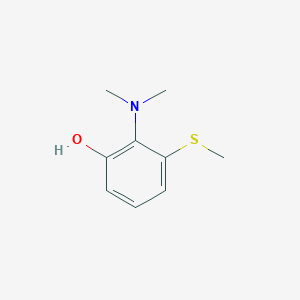
2-(Dimethylamino)-3-(methylthio)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(DIMETHYLAMINO)-3-(METHYLSULFANYL)PHENOL is an organic compound characterized by the presence of a dimethylamino group, a methylsulfanyl group, and a phenol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(DIMETHYLAMINO)-3-(METHYLSULFANYL)PHENOL can be achieved through several methods. One common approach involves the reaction of 2-chloro-3-(methylsulfanyl)phenol with dimethylamine under basic conditions. The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-(DIMETHYLAMINO)-3-(METHYLSULFANYL)PHENOL undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, targeting the phenol group.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring, facilitated by the electron-donating effects of the dimethylamino and methylsulfanyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Bromine, nitric acid for nitration, and sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced phenol derivatives.
Substitution: Brominated, nitrated, or sulfonated phenol derivatives.
Applications De Recherche Scientifique
2-(DIMETHYLAMINO)-3-(METHYLSULFANYL)PHENOL has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(DIMETHYLAMINO)-3-(METHYLSULFANYL)PHENOL involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can enhance the compound’s binding affinity to specific targets, while the phenol group can participate in hydrogen bonding and other interactions. The methylsulfanyl group may contribute to the compound’s overall stability and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(DIMETHYLAMINO)-5-METHYLSULFANYL-OXAZOL-4-YL)TRIPHENYL-PHOSPHONIUM: Similar in structure but contains an oxazole ring and triphenylphosphonium group.
4-(2-(DIMETHYLAMINO)ETHYL)PHENOL SULFATE DIHYDRATE: Contains a dimethylaminoethyl group and is used in different applications.
Uniqueness
2-(DIMETHYLAMINO)-3-(METHYLSULFANYL)PHENOL is unique due to the specific arrangement of its functional groups, which confer distinct chemical properties and reactivity. Its combination of a dimethylamino group, methylsulfanyl group, and phenol group makes it a versatile compound for various chemical transformations and applications.
Propriétés
Formule moléculaire |
C9H13NOS |
|---|---|
Poids moléculaire |
183.27 g/mol |
Nom IUPAC |
2-(dimethylamino)-3-methylsulfanylphenol |
InChI |
InChI=1S/C9H13NOS/c1-10(2)9-7(11)5-4-6-8(9)12-3/h4-6,11H,1-3H3 |
Clé InChI |
HLQCNYWPFCKVTO-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=C(C=CC=C1SC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


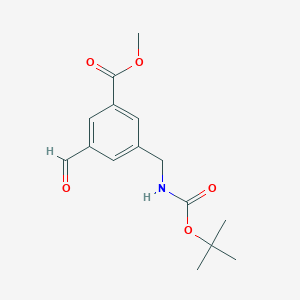
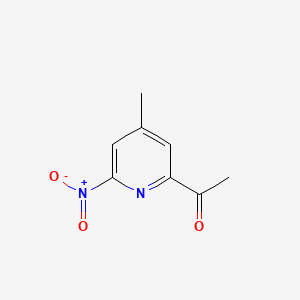
![3-[4-(2-Chloro-6-fluorobenzyloxy)phenyl]acrylic acid](/img/structure/B14849583.png)
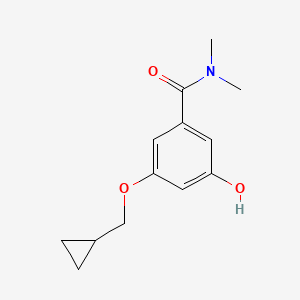
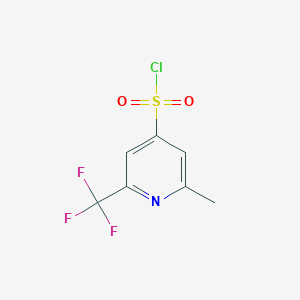
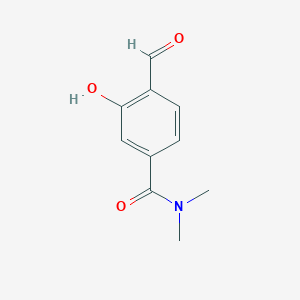
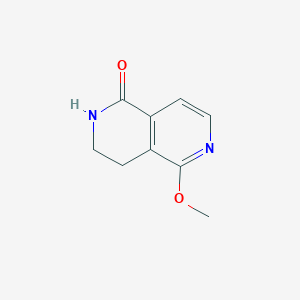
![(2R)-3-(2,4-Dimethoxyphenyl)-2-[(tert-butoxy)carbonylamino]propanoic acid](/img/structure/B14849613.png)
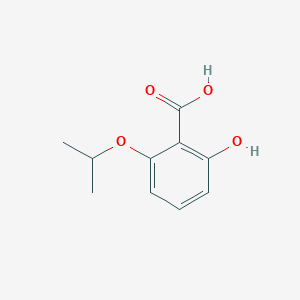
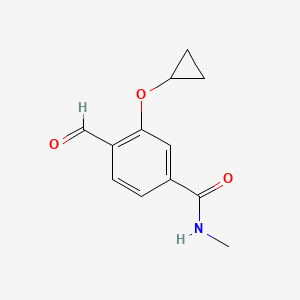
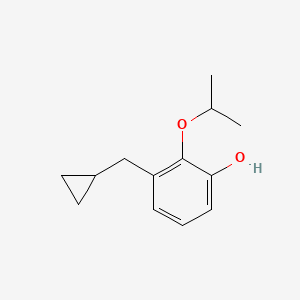
![1-[2-(2-[1,3]Dioxan-2-YL-ethyl)-phenyl]-2,2,2-trifluoro-ethylamine](/img/structure/B14849640.png)
